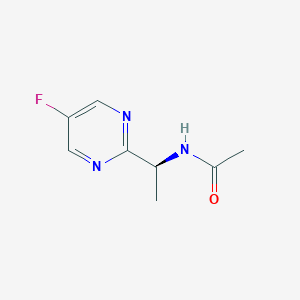

(S)-N-(1-(5-Fluoropyrimidin-2-yl)ethyl)acetamide

Description

(S)-N-(1-(5-Fluoropyrimidin-2-yl)ethyl)acetamide (CAS: 905587-31-7) is a chiral acetamide derivative featuring a 5-fluoropyrimidin-2-yl substituent. Its molecular formula is C₈H₁₀FN₃O (MW: 183.19 g/mol), with the (S)-configuration at the ethylamine center. This compound is often explored as an intermediate in pharmaceuticals, particularly for its stereochemical precision and metabolic stability .

Properties

IUPAC Name |

N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN3O/c1-5(12-6(2)13)8-10-3-7(9)4-11-8/h3-5H,1-2H3,(H,12,13)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZGEWRPYXVHEJ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=N1)F)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC=C(C=N1)F)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(1-(5-Fluoropyrimidin-2-yl)ethyl)acetamide typically involves the use of chiral amine transaminases. One notable method employs the (S)-selective amine transaminase from Vibrio fluvialis, which catalyzes the enantioselective amination of ketones using simple amines as amino donors . This biocatalytic process is carried out in a homogeneous system with dimethyl carbonate as a green co-solvent, yielding optically pure (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine, a key intermediate .

Industrial Production Methods

In industrial settings, the production of (S)-N-(1-(5-Fluoropyrimidin-2-yl)ethyl)acetamide can be scaled up using continuous flow biotransformation processes. The immobilization of the amine transaminase on glyoxyl-agarose allows for the efficient synthesis of the compound in a packed-bed reactor, coupled with in-line purification to streamline the process .

Chemical Reactions Analysis

Types of Reactions

(S)-N-(1-(5-Fluoropyrimidin-2-yl)ethyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(S)-N-(1-(5-Fluoropyrimidin-2-yl)ethyl)acetamide has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of various organic compounds.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-N-(1-(5-Fluoropyrimidin-2-yl)ethyl)acetamide involves its role as an intermediate in the synthesis of kinase inhibitors. These inhibitors target specific kinases involved in cell signaling pathways, thereby modulating cellular processes such as proliferation, differentiation, and apoptosis . The compound’s molecular structure allows it to interact with the active sites of these kinases, inhibiting their activity and exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Pyrimidine/Pyridine Rings

(a) Fluorine Position and Heterocycle Type

- Target Compound: The 5-fluoropyrimidine ring provides two nitrogen atoms, enabling stronger dipole interactions than monocyclic pyridines. Fluorine at position 5 enhances lipophilicity and resistance to oxidative metabolism.

- (S)-tert-Butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate: This analog (CAS: 905587-30-6) replaces the acetamide with a tert-butyl carbamate group (MW: 241.27 g/mol).

- 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives: Compounds like 5 and 7b () feature a 5-fluoropyridine ring fused to an oxazolidinone. Pyridine lacks the second nitrogen of pyrimidine, reducing hydrogen-bonding capacity. These derivatives show antibacterial activity, suggesting fluorine’s role in enhancing target affinity .

(b) Aryl vs. Heteroaryl Substituents

Backbone and Functional Group Modifications

- 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide : This compound () replaces the ethyl linker with a sulfanyl group, introducing a sulfur atom that may enhance radical scavenging but reduce hydrolytic stability. The methylpyridin-2-yl group further diversifies electronic properties .

- Goxalapladib (CAS-412950-27-7) : A complex naphthyridine-containing acetamide () with multiple aromatic and fluorinated groups (MW: 718.80 g/mol). While sharing the acetamide motif, its size and trifluoromethyl groups target atherosclerosis via phospholipase A2 inhibition, demonstrating how structural complexity expands therapeutic applications .

Stereochemical and Pharmacokinetic Considerations

- Enantiomeric Specificity : The (S)-configuration in the target compound is critical for chiral recognition in biological targets, as seen in analogs like (S)-N-(1-(4-Chlorophenyl)ethyl)acetamide (19c) (). R-configuration analogs often show reduced activity .

- Metabolic Stability: Fluorine in the pyrimidine ring reduces cytochrome P450-mediated metabolism compared to non-fluorinated analogs like N-(2-hydroxy-5-iodopyridin-3-yl)acetamide (), where iodine’s bulk may slow elimination but increase toxicity risks .

Comparative Data Table

Research Findings and Implications

- Fluorine’s Role: Fluorination at the pyrimidine 5-position consistently improves binding affinity and metabolic stability across analogs, as seen in antibacterial oxazolidinones () and the target compound .

- Steric Effects : Bulky groups (e.g., tert-butyl in ) reduce bioavailability but enhance plasma half-life, suggesting a trade-off in prodrug design .

- Chiral Specificity : The (S)-configuration is essential for activity in hydrogenation catalysts () and likely for the target compound’s biological interactions .

Biological Activity

(S)-N-(1-(5-Fluoropyrimidin-2-yl)ethyl)acetamide is a chiral compound that has gained significant attention in medicinal chemistry due to its role as a Janus kinase 2 (Jak2) inhibitor. This compound is particularly relevant in the treatment of various diseases linked to the Jak/Stat signaling pathway, including cancers and autoimmune disorders. This article explores the biological activity of this compound, detailing its mechanisms, effects on cellular processes, and potential therapeutic applications.

Target Enzyme

The primary target of (S)-N-(1-(5-Fluoropyrimidin-2-yl)ethyl)acetamide is Jak2 , an enzyme involved in the Jak/Stat signaling pathway. This pathway plays a crucial role in mediating cellular responses to various cytokines and growth factors.

Mode of Action

As an inhibitor of Jak2, (S)-N-(1-(5-Fluoropyrimidin-2-yl)ethyl)acetamide disrupts Jak2-dependent signaling, leading to a decrease in downstream signaling events essential for cell proliferation and survival. This inhibition can be pivotal in treating conditions characterized by aberrant Jak2 activity, such as myeloproliferative neoplasms.

Interaction with Enzymes

The compound interacts with several enzymes and proteins, notably amine transaminase from Vibrio fluvialis, facilitating enantioselective amination reactions. This interaction underscores its utility in both synthetic and biological contexts.

Cellular Effects

Research indicates that this compound influences multiple cellular processes:

- Cell Signaling : Inhibition of the JAK/STAT pathway affects gene expression and cellular metabolism.

- Gene Expression : It modulates the expression of genes involved in cell growth and differentiation.

- Metabolic Pathways : The compound participates in various metabolic pathways, enhancing its therapeutic potential.

In Vitro Studies

In vitro studies have demonstrated that (S)-N-(1-(5-Fluoropyrimidin-2-yl)ethyl)acetamide effectively inhibits cell proliferation in several cancer cell lines. For instance, studies showed significant cytotoxicity against Hela cells at concentrations exceeding 256 µg/mL, indicating a dose-dependent relationship between concentration and cytotoxicity .

| Concentration (µg/mL) | Cell Survival (%) |

|---|---|

| 256 | >85 |

| 512 | <50 |

In Vivo Studies

Animal model studies reveal that lower doses of this compound effectively inhibit Jak2 activity without causing significant toxicity. Long-term administration has shown sustained inhibitory effects on the JAK/STAT pathway, suggesting potential for chronic conditions.

Case Studies

- Cancer Treatment : A study involving patients with myeloproliferative disorders highlighted the efficacy of Jak2 inhibitors in reducing symptoms and improving quality of life. (S)-N-(1-(5-Fluoropyrimidin-2-yl)ethyl)acetamide was noted for its ability to manage disease progression effectively.

- Autoimmune Disorders : Clinical trials have indicated that compounds targeting Jak2 can ameliorate symptoms in diseases like rheumatoid arthritis and multiple sclerosis. The inhibition of Jak2 prevents excessive inflammatory responses, showcasing the therapeutic promise of (S)-N-(1-(5-Fluoropyrimidin-2-yl)ethyl)acetamide .

Summary of Applications

(S)-N-(1-(5-Fluoropyrimidin-2-yl)ethyl)acetamide has diverse applications across several fields:

- Medicinal Chemistry : As a key intermediate in synthesizing kinase inhibitors.

- Biological Research : Useful for studying enzyme-catalyzed reactions and metabolic pathways.

- Pharmaceutical Industry : Its role as a potential therapeutic agent for treating cancers and autoimmune diseases makes it a valuable compound for further research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.